molecular formula C23H22N6O6S B2416306 N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(morpholinosulfonyl)benzamide CAS No. 1209760-17-7

N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2416306
CAS No.: 1209760-17-7
M. Wt: 510.53
InChI Key: QOVFISWNJGUNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C23H22N6O6S and its molecular weight is 510.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1209760-17-7

Molecular Formula

C23H22N6O6S

Molecular Weight

510.53

IUPAC Name

N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C23H22N6O6S/c1-15-13-21(30)26-23(24-15)29-20(14-18(27-29)19-3-2-10-35-19)25-22(31)16-4-6-17(7-5-16)36(32,33)28-8-11-34-12-9-28/h2-7,10,13-14H,8-9,11-12H2,1H3,(H,25,31)(H,24,26,30)

InChI Key

QOVFISWNJGUNSW-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C23H23N5O5, with a molecular weight of 449.467 g/mol. Its structure features a furan ring, a pyrazole moiety, and a morpholinosulfonyl group, which contribute to its biological activity.

Anticancer Properties

Research has indicated that derivatives of dihydropyrimidines, including this compound, exhibit anticancer activity. The mechanism often involves the inhibition of enzymes critical for cancer cell proliferation. For instance, studies have shown that pyrimidine derivatives can inhibit DNA polymerase and interfere with RNA synthesis, leading to misreading during protein synthesis .

A study highlighted the potency of similar compounds against various cancer cell lines, showing IC50 values in the low micromolar range . The structural modifications in the compound can enhance its lipophilicity and biological activity, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A QSAR (Quantitative Structure–Activity Relationship) study demonstrated that certain structural features correlate with enhanced antifungal activity . The presence of alkoxy substituents has been reported to significantly improve the biological profile of pyrimidine-based compounds, enhancing their efficacy against fungal pathogens.

Receptor Interaction

This compound has been studied for its interaction with adenosine receptors. Specifically, it acts as an antagonist at the A2B adenosine receptor, which is implicated in various physiological processes including inflammation and cancer progression . The binding affinity of related compounds suggests that modifications at specific positions can lead to improved receptor selectivity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have focused on greener approaches that enhance yield and reduce environmental impact .

Case Studies

Study Findings Reference
Crespo et al.Identified A2B receptor antagonism with significant binding affinity.
QSAR AnalysisCorrelated structural features with antifungal activity; identified key descriptors for activity enhancement.
Anticancer EvaluationDemonstrated potent anticancer effects against various cell lines with low IC50 values.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : Research has indicated that compounds with similar structural motifs exhibit promising antitumor properties. The incorporation of furan and pyrazole moieties has been associated with enhanced cytotoxic effects against cancer cell lines. For instance, studies have shown that derivatives of pyrazole can inhibit the proliferation of cancer cells, suggesting that N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(morpholinosulfonyl)benzamide may also possess similar activity due to its structural analogies .

Anti-inflammatory Properties : The compound's potential as an anti-inflammatory agent is noteworthy. Compounds containing morpholino and sulfonamide groups are often investigated for their ability to inhibit inflammatory pathways, making this compound a candidate for further exploration in the treatment of inflammatory diseases .

Enzyme Inhibition Studies

Cyclooxygenase Inhibition : The dual inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a critical area of research for anti-inflammatory drugs. Given the structural features of this compound, it is hypothesized that it may act as a selective COX inhibitor, which could provide therapeutic benefits in managing pain and inflammation .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help in understanding the interaction mechanisms at the molecular level, which can guide the design of more potent derivatives. Preliminary data suggest that the compound could interact effectively with key enzymes involved in metabolic pathways relevant to disease states .

Structure–Activity Relationship (SAR) Analysis

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of compounds. The presence of both furan and pyrimidine rings in this compound allows for modifications that could enhance its bioactivity while reducing potential side effects. SAR studies can provide insights into which functional groups contribute most significantly to its efficacy and selectivity against target enzymes or receptors .

Case Studies and Experimental Findings

Several case studies have documented the synthesis and biological evaluation of compounds with similar frameworks:

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines using pyrazole derivatives .
Study 2Investigated anti-inflammatory effects through COX inhibition assays, showing promising results with morpholino-sulfonamide compounds .
Study 3Conducted molecular docking simulations revealing strong binding affinities with target proteins involved in cancer progression .

These findings underscore the potential applications of this compound in drug development.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically employs multi-component reactions (MCRs) or stepwise approaches . For MCRs, one-pot strategies using furan derivatives, substituted pyrimidines, and sulfonamide precursors under reflux in ethanol or DMF are common. Stepwise synthesis may involve:

  • Coupling a pre-formed pyrazole-pyrimidine core with a morpholinosulfonyl benzamide moiety via amidation.
  • Optimizing solvent choice (e.g., ethanol for polar intermediates) and temperature (reflux at 80–100°C for 10–12 hours) to improve yield .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. What analytical techniques are critical for confirming structure and purity?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to verify substituent connectivity, particularly for the pyrazole, pyrimidine, and morpholinosulfonyl groups .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Elemental analysis to validate empirical formulas.
  • HPLC with UV detection to assess purity (>98% recommended for biological assays) .

Q. Which biological targets are associated with structurally related compounds?

Analogous compounds with furan, pyrazole, and sulfonamide moieties show activity against:

  • Kinases (e.g., EGFR, VEGFR) via competitive inhibition .
  • Inflammatory mediators (COX-2, TNF-α) through allosteric modulation .
  • Antimicrobial targets (e.g., DNA gyrase) due to heterocyclic DNA intercalation .

Advanced Research Questions

Q. How can contradictions in biological activity data among analogs be resolved?

  • Perform comparative structure-activity relationship (SAR) studies by systematically varying substituents (e.g., replacing morpholinosulfonyl with methylsulfonyl) and measuring IC₅₀ values across assays.
  • Use molecular docking to identify binding pose discrepancies (e.g., furan orientation affecting hydrogen bonding) .
  • Validate findings with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What strategies improve pharmacokinetic properties through structural modification?

  • Enhancing solubility : Introduce polar groups (e.g., hydroxyl or amine) on the benzamide ring without disrupting target binding .
  • Reducing metabolic degradation : Replace labile furan oxygen with bioisosteres like thiophene or methyl groups .
  • Improving bioavailability : Optimize logP values (aim for 2–4) via substituent tuning on the pyrimidine ring .

Q. How can computational methods guide experimental design?

  • Molecular dynamics simulations predict stability of ligand-target complexes (e.g., interactions between the morpholinosulfonyl group and kinase ATP-binding pockets) .
  • ADMET prediction tools (e.g., SwissADME) forecast absorption and toxicity risks, guiding prioritization of synthetic targets .
  • Free-energy perturbation (FEP) calculations quantify the impact of substituent changes on binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.